molecular formula C6H8O3 B3351510 5-Ethylfuran-2,4(3h,5h)-dione CAS No. 36717-59-6

5-Ethylfuran-2,4(3h,5h)-dione

Cat. No.: B3351510
CAS No.: 36717-59-6
M. Wt: 128.13 g/mol
InChI Key: DZMHRWJWFDJBHD-UHFFFAOYSA-N
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Description

2(5H)-Furanone, also known as γ-crotonolactone, is an organic heterocyclic compound. It’s the simplest butenolide and appears as a colorless liquid at room temperature .


Synthesis Analysis

The synthesis of 2(5H)-Furanone involves the addition of 1 (26 g, 0.2 mol) to an acetone (1000 mL) solution to form a molar concentration of 0.2mol.L-1 organic solution. Then, H2O (10 mL) is added under vigorous stirring, followed by the dropwise addition of hydrochloric acid (1 mL). After the addition, the mixture is stirred at room temperature for 12 hours. The remaining liquid is then subjected to column chromatography (dichloromethane/methanol) to obtain 2(5H)-Furanone .


Physical and Chemical Properties Analysis

2(5H)-Furanone has a molecular weight of 84.07 g/mol and a density of 1.2±0.1 g/cm3. It has a melting point of 4-5 °C and a boiling point of 203.7±0.0 °C at 760 mmHg. It’s immiscible with water and sensitive to light .

Safety and Hazards

The compound is considered an irritant and may be harmful if swallowed. It can cause skin and eye irritation and may cause respiratory irritation. It’s recommended to avoid inhaling the vapor and to ensure good ventilation during handling. In case of skin or eye contact, it’s advised to wash thoroughly with soap and water .

Properties

IUPAC Name

5-ethyloxolane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-5-4(7)3-6(8)9-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHRWJWFDJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289134
Record name 5-ethylfuran-2,4(3h,5h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36717-59-6
Record name NSC59327
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethylfuran-2,4(3h,5h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80289134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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